REACTION_CXSMILES
|
[CH2:1]([C:5]1[NH:14][C:13](=[O:15])[C:12]2[C:7](=[CH:8][C:9]([C:16]([O:18]C)=[O:17])=[CH:10][CH:11]=2)[N:6]=1)[CH:2]([CH3:4])[CH3:3].[OH-].[K+].O>O.O1CCOCC1>[CH2:1]([C:5]1[NH:14][C:13](=[O:15])[C:12]2[C:7](=[CH:8][C:9]([C:16]([OH:18])=[O:17])=[CH:10][CH:11]=2)[N:6]=1)[CH:2]([CH3:4])[CH3:3] |f:1.2,4.5|
|
Name
|
methyl 2-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Quantity
|
55.8 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=NC2=CC(=CC=C2C(N1)=O)C(=O)OC
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Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O.O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×20 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=NC2=CC(=CC=C2C(N1)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |